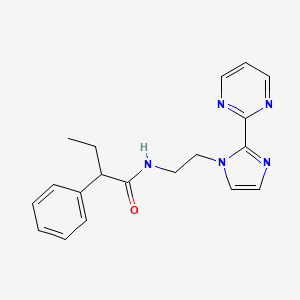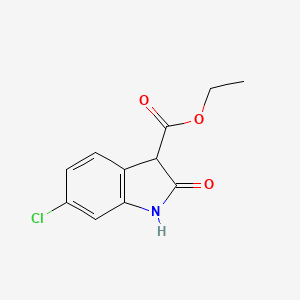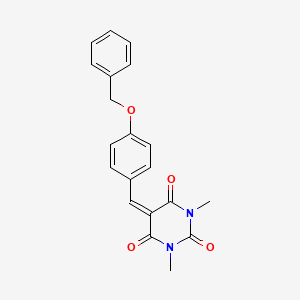![molecular formula C11H9F2I B2761083 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-58-1](/img/structure/B2761083.png)
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a small, 3-dimensional, strained ring structure . BCPs have found increased use as a bio-isostere in the pharmaceutical industry . The compound contains a BCP core with a 2,6-difluorophenyl group and an iodine atom attached .
Synthesis Analysis
The synthesis of BCP derivatives has been achieved through various methods. A continuous flow process to generate [1.1.1]propellane, a precursor to BCPs, has been developed . This process allows for the direct derivatization of [1.1.1]propellane into various BCP species . Another method involves the development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs . This method allows for the synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .Molecular Structure Analysis
The molecular structure of BCP derivatives is unique due to the close proximity of nonbonded bridgehead carbons . This results in a highly strained ring structure . The structure of “this compound” would include the BCP core with a 2,6-difluorophenyl group and an iodine atom attached.Chemical Reactions Analysis
The reactivity of [1.1.1]propellane, a precursor to BCPs, is broad and is thought to derive from σ–π-delocalization of electron density within the propellane cage . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .Future Directions
The future directions in the field of BCP derivatives involve further exploration of their synthesis, reactivity, and applications. There is ongoing research into the development of more practical and scalable methods for the synthesis of BCP derivatives . Additionally, there is interest in further investigating the reactivity of [1.1.1]propellane and related strained systems . In terms of applications, BCPs are being increasingly used as bioisosteres in drug discovery , and there is potential for further exploration in this area.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBHQHDNXRNJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)
![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2761013.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)
